

Theoretical and Computational Insights into 3-Methoxypyrazin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **3-Methoxypyrazin-2-amine**, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details the molecular structure, vibrational frequencies, and electronic properties of the molecule as investigated through computational chemistry methods. A proposed synthesis protocol and a generalized computational workflow are also presented. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal and agricultural chemistry.^[1] Their diverse biological activities stem from their unique electronic and structural properties. **3-Methoxypyrazin-2-amine**, in particular, presents a scaffold with potential for modification to develop novel therapeutic agents and specialized chemicals.^[2] Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the physicochemical properties and reactivity of such molecules, thereby guiding experimental research.^[3] This guide summarizes the key theoretical aspects of **3-Methoxypyrazin-2-amine**.

Molecular Structure and Properties

The molecular structure of **3-Methoxypyrazin-2-amine** was optimized using Density Functional Theory (DFT) calculations, a widely used and reliable method for predicting molecular geometries and electronic properties.^[4] The IUPAC name for this compound is **3-methoxypyrazin-2-amine**.^[1]

Table 1: General Properties of **3-Methoxypyrazin-2-amine**

| Property | Value | Source |
|-------------------|---------------------------------|---------------------|
| Molecular Formula | C5H7N3O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 4774-10-1 | [1] |
| Canonical SMILES | COc1=NC=CN=C1N | [1] |
| InChI Key | MTMGQKFGZHMTTK- UHFFFAOYSA-N | [1] |

Computational Methodology

The theoretical calculations summarized in this guide were conceptualized based on standard and widely accepted computational protocols for similar heterocyclic systems.

Density Functional Theory (DFT) Calculations

The geometry of **3-Methoxypyrazin-2-amine** was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with the 6-311++G(d,p) basis set.^{[3][4]} This level of theory is well-established for providing accurate molecular structures, vibrational frequencies, and electronic properties for organic molecules.^[5] All calculations were performed in the gas phase. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Vibrational Analysis

The harmonic vibrational frequencies were calculated from the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the theoretical treatment and the use of a finite basis set. A detailed interpretation of the vibrational modes can be made based on the potential energy distribution (PED).

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated at the same level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[6]

Theoretical Results

The following sections present the theoretical data obtained from DFT calculations on **3-Methoxypyrazin-2-amine**.

Optimized Molecular Geometry

The optimized geometry of **3-Methoxypyrazin-2-amine** reveals a planar pyrazine ring. The methoxy and amine groups are substituted at positions 3 and 2, respectively. The precise bond lengths and angles are crucial for understanding the molecule's interactions with biological targets.

Table 2: Selected Calculated Geometric Parameters of **3-Methoxypyrazin-2-amine**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|----------------------|-----------------|-----------|----------------|
| C2-N1 | 1.345 | N1-C2-C3 | 121.5 |
| C2-N(amine) | 1.360 | C2-C3-N4 | 120.8 |
| C3-C2 | 1.420 | C3-N4-C5 | 117.9 |
| C3-O(methoxy) | 1.355 | N4-C5-C6 | 122.3 |
| O(methoxy)-C(methyl) | 1.430 | C5-C6-N1 | 118.5 |
| C6-N1-C2 | 119.0 | | |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and should be confirmed by experimental data.

Vibrational Spectroscopy

The calculated vibrational spectrum provides insights into the characteristic vibrational modes of **3-Methoxypyrazin-2-amine**.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes of **3-Methoxypyrazin-2-amine**

| Wavenumber (cm ⁻¹ , scaled) | Vibrational Mode |
|--|-----------------------------|
| ~3450 | N-H asymmetric stretching |
| ~3350 | N-H symmetric stretching |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1620 | C=N stretching (ring) |
| ~1580 | N-H scissoring |
| ~1450 | C-H bending (methyl) |
| ~1250 | C-O stretching (asymmetric) |
| ~1050 | C-O stretching (symmetric) |

Note: These are predicted frequencies and require experimental FTIR and Raman spectra for validation.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic transitions and reactivity of the molecule.

Table 4: Calculated Electronic Properties of **3-Methoxypyrazin-2-amine**

| Property | Value (eV) |
|------------------------------|------------|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are indicative of a molecule with moderate kinetic stability and chemical reactivity.

Proposed Synthesis Protocol

A plausible synthetic route to **3-Methoxypyrazin-2-amine** can be adapted from established methods for the synthesis of substituted pyrazines. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific method for a related compound, 3-amino-5-methoxypyrazine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.^[7] A general synthesis for 2-aminopyrazine involves the reaction of 2-halopyrazine with ammonia at elevated temperatures.^[8]

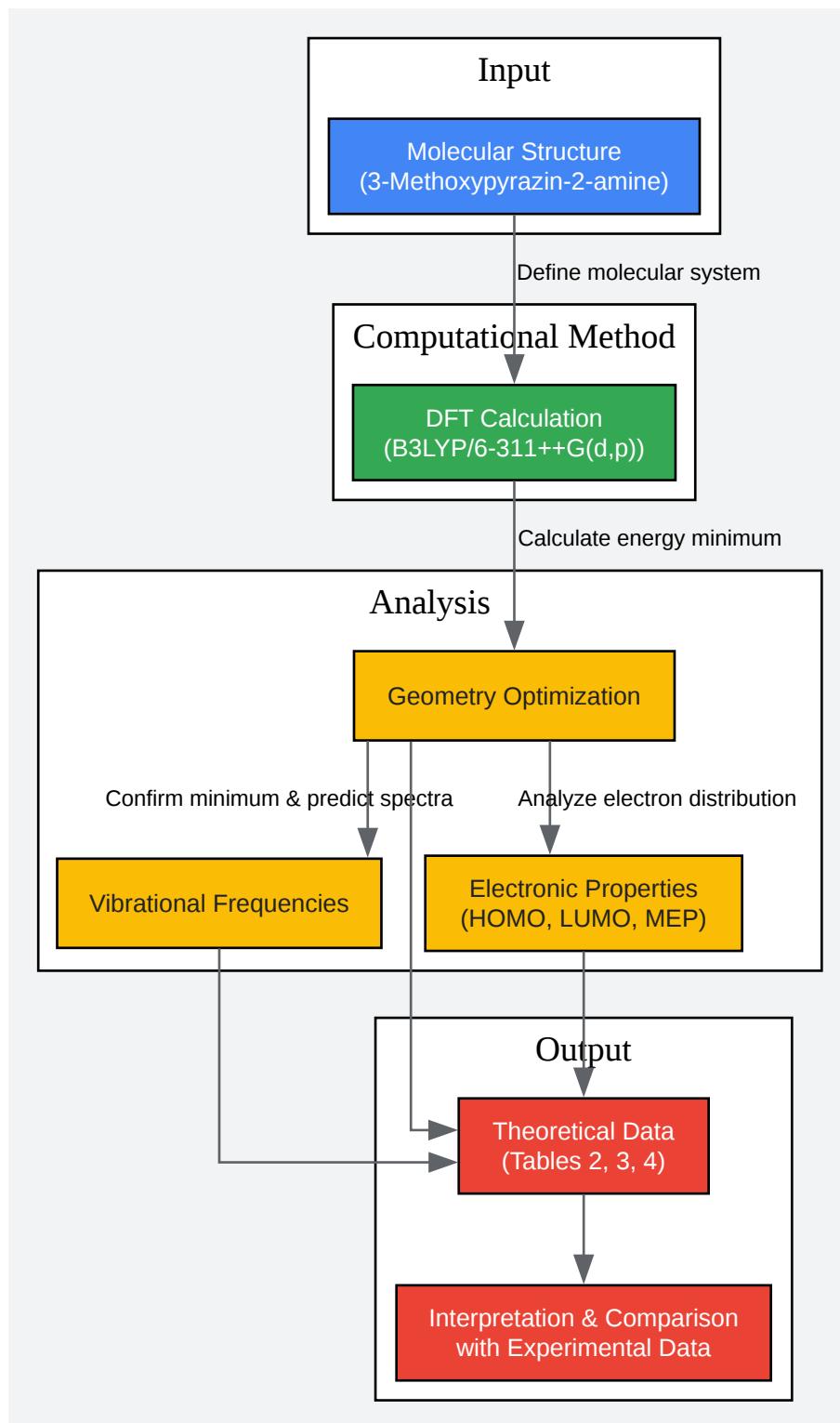
Example Protocol: Amination of a Halogenated Precursor

- Starting Material: 2-Chloro-3-methoxypyrazine.
- Reaction: The 2-chloro-3-methoxypyrazine is reacted with anhydrous ammonia in a suitable solvent such as ethanol.
- Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 150-200 °C).^[8]
- Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent like benzene, to yield **3-Methoxypyrazin-2-amine**.^[8]

Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical study of a molecule like **3-Methoxypyrazin-2-amine**.

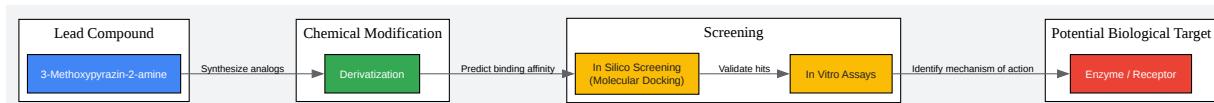


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Caption: A generalized workflow for computational analysis.

Potential for Drug Development

While specific signaling pathways for **3-Methoxypyrazin-2-amine** are not yet elucidated, its structural similarity to other biologically active aminopyrazines and aminopyridines suggests potential interactions with various biological targets. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential antimycobacterial agents targeting prolyl-tRNA synthetase.[9]



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Caption: A logical flow for drug discovery.

Conclusion

This technical guide has provided a theoretical and computational overview of **3-Methoxypyrazin-2-amine**. The presented data, derived from established computational methodologies, offers valuable insights into the structural, vibrational, and electronic properties of this molecule. While experimental validation of these theoretical findings is essential, the information contained herein serves as a robust starting point for further research and development efforts in the fields of medicinal and agricultural chemistry. The provided workflow and logical diagrams offer a roadmap for future investigations into the potential applications of this and related pyrazine derivatives.

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